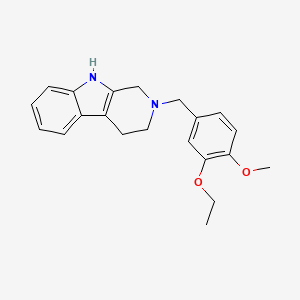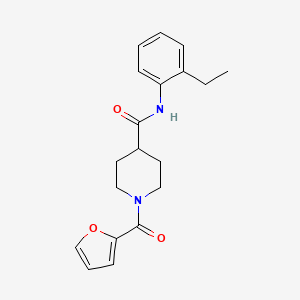
N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of 5-acetamido-2-chloroaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide
- N-(5-acetamido-2-chlorophenyl)thiophene-2-carboxamide
- N-(5-acetamido-2-chlorophenyl)pyrrole-2-carboxamide
- N-(5-acetamido-2-chlorophenyl)benzofuran-2-carboxamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological and pharmacological properties. The presence of the furan ring and the acetamido and chloro substituents contribute to its reactivity and potential therapeutic applications. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets .
Properties
IUPAC Name |
N-(5-acetamido-2-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)15-9-4-5-10(14)11(7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFYPJKJVZSDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B5804793.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)


![[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenylbenzoate](/img/structure/B5804850.png)
![dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate](/img/structure/B5804853.png)
![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)
![N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B5804863.png)
![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)
